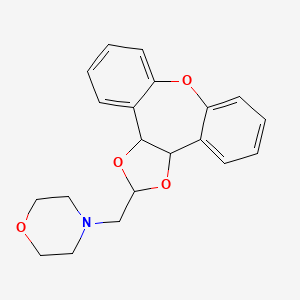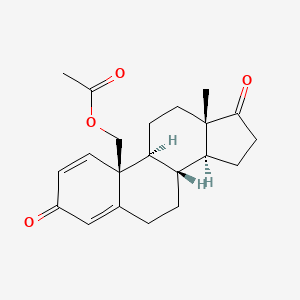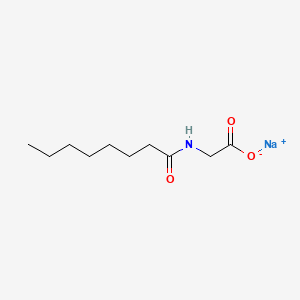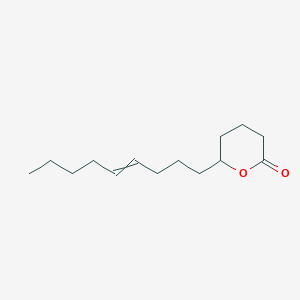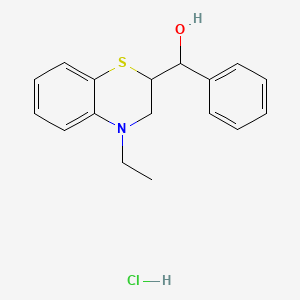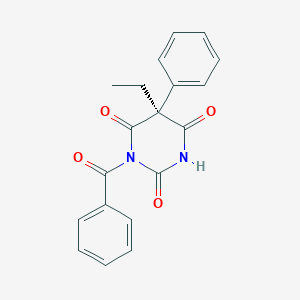
Benzobarbital, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzobarbital, (S)-: is a barbiturate derivative known for its anticonvulsant properties. It has been used primarily in the treatment of epilepsy and other seizure disorders. The compound is structurally related to phenobarbital and shares similar liver enzyme-inducing effects, which can be exploited in various clinical applications .
準備方法
Synthetic Routes and Reaction Conditions: Benzobarbital can be synthesized from phenobarbital and benzoyl chloride using an efficient catalyst such as 4-dimethylaminopyridine (DMAP). The reaction typically involves the following steps :
- In a 250 mL three-neck flask, 0.10 mol of phenobarbital and 3% DMAP (mass fraction) are added.
- 125 mL of benzene and 0.102 mol of triethylamine are introduced.
- The mixture is heated at 155-170°C for 9 hours.
Industrial Production Methods: Industrial production of benzobarbital follows similar synthetic routes but on a larger scale, ensuring higher yields and purity. The reaction conditions are optimized to maintain consistency and efficiency in production .
化学反応の分析
Types of Reactions: Benzobarbital undergoes various chemical reactions, including:
Oxidation: Benzobarbital can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert benzobarbital into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzobarbital molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted benzobarbital compounds .
科学的研究の応用
Chemistry: Benzobarbital is used as a precursor in the synthesis of various barbiturate derivatives.
Biology: In biological research, benzobarbital is used to study the effects of barbiturates on the central nervous system. It serves as a model compound to understand the pharmacokinetics and pharmacodynamics of barbiturates .
Medicine: Benzobarbital’s primary application in medicine is as an anticonvulsant. It is used to manage epilepsy and other seizure disorders. Additionally, its sedative and hypnotic properties make it useful in treating severe anxiety and insomnia .
Industry: In the pharmaceutical industry, benzobarbital is used in the development of new barbiturate-based drugs. Its enzyme-inducing properties are also exploited in drug metabolism studies .
作用機序
Benzobarbital acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor. GABA is the principal inhibitory neurotransmitter in the brain, and its activation leads to an influx of chloride ions into neurons, making them hyperpolarized and less likely to fire action potentials. By enhancing the effect of GABA at the GABA_A receptors, benzobarbital increases inhibitory neurotransmission, thereby stabilizing neuronal activity and preventing seizures .
Additionally, benzobarbital may exert its effects by altering ion channel dynamics beyond the GABA_A receptor. It can decrease excitatory neurotransmission mediated by glutamate and modulate voltage-gated ion channels, including sodium and calcium channels .
類似化合物との比較
Phenobarbital: Shares similar anticonvulsant properties and liver enzyme-inducing effects.
Pentobarbital: Another barbiturate with sedative and hypnotic properties.
Secobarbital: Known for its short-acting sedative effects.
Uniqueness: Its enzyme-inducing properties are also more pronounced compared to some other barbiturates, making it valuable in clinical and research applications .
特性
CAS番号 |
113960-28-4 |
|---|---|
分子式 |
C19H16N2O4 |
分子量 |
336.3 g/mol |
IUPAC名 |
(5S)-1-benzoyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H16N2O4/c1-2-19(14-11-7-4-8-12-14)16(23)20-18(25)21(17(19)24)15(22)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,23,25)/t19-/m0/s1 |
InChIキー |
QMOWPJIFTHVQMB-IBGZPJMESA-N |
異性体SMILES |
CC[C@@]1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


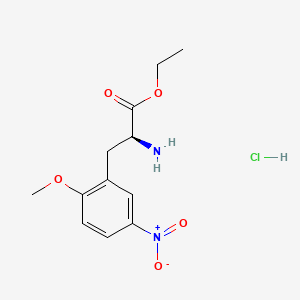
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
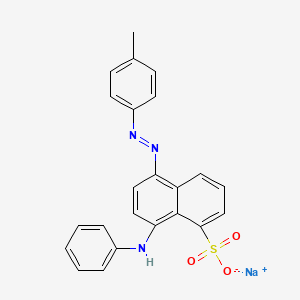
![4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid](/img/structure/B15191172.png)
